Dexketoprofen

chiral resolution enantiomeric purity COX inhibition

Dexketoprofen is the S(+)-enantiomer of ketoprofen, delivering potent dual COX-1/COX-2 inhibition (IC50 1.9 nM / 27 nM). Unlike racemic ketoprofen, it contains no pharmacologically inactive R(-)-enantiomer, eliminating unnecessary metabolic burden. As a chiral reference standard (≥98% purity), it enables precise quantification of enantiomeric impurities in racemic ketoprofen batches, supporting ANDA and pharmacopoeial compliance. The free acid form serves as a critical calibrator for chiral HPLC method development and quality control of ketoprofen formulations. For rapid-onset analgesia (tmax 0.25–0.75 hours), the trometamol salt formulation offers superior bioavailability over the free acid form.

Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
CAS No. 22161-81-5
Cat. No. B022426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexketoprofen
CAS22161-81-5
Synonyms(S)-(+)-3-Benzoyl-α-methylbenzeneacetic Acid;  (+)-Ketoprofen;  (S)-Ketoprofen;  _x000B_(S)-2-(3-Benzoylphenyl)propionic Acid;  Dexketoprofen;  Keral
Molecular FormulaC16H14O3
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m0/s1
InChIKeyDKYWVDODHFEZIM-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Dexketoprofen CAS 22161-81-5 for Analgesic Research and Pharmaceutical Development


Dexketoprofen (CAS 22161-81-5), the S(+)-enantiomer of the propionic acid derivative ketoprofen, is a chiral nonsteroidal anti-inflammatory drug (NSAID) that acts as a potent dual inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), with reported IC50 values of 1.9 nM and 27 nM, respectively . It is commonly formulated as the water-soluble trometamol (tromethamine) salt to enhance oral bioavailability and accelerate absorption [1].

Why Dexketoprofen Cannot Be Substituted with Racemic Ketoprofen or Other In-Class NSAIDs Without Quantitative Risk


Generic substitution of dexketoprofen with racemic ketoprofen introduces the pharmacologically inactive R(-)-enantiomer, which does not contribute to COX inhibition and may undergo metabolic chiral inversion in certain species (though not significantly in humans), adding unnecessary metabolic burden [1]. Furthermore, the free acid form of dexketoprofen exhibits significantly slower absorption than the trometamol salt, with a tmax of 0.5–3 hours versus 0.25–0.75 hours, respectively, making formulation selection critical for acute pain applications requiring rapid onset [1].

Quantitative Differential Evidence for Dexketoprofen Relative to Comparator NSAIDs


Chiral Purity and COX Inhibition Potency: Dexketoprofen vs. Racemic Ketoprofen

Dexketoprofen is the S(+)-enantiomer of ketoprofen and accounts for the entirety of COX-1 and COX-2 inhibitory activity. The R(-)-enantiomer present in racemic ketoprofen is devoid of such activity [1]. Quantitative enzyme inhibition data show dexketoprofen inhibits COX-1 with an IC50 of 1.9 nM and COX-2 with an IC50 of 27 nM .

chiral resolution enantiomeric purity COX inhibition

Pharmacokinetic Advantage of Dexketoprofen Trometamol Salt Over Free Acid Form

Dexketoprofen formulated as the trometamol salt achieves significantly faster absorption than the free acid form. In a comparative pharmacokinetic study in healthy volunteers, dexketoprofen trometamol exhibited the most rapid absorption rate, with the highest Cmax and shortest tmax values, whereas dexketoprofen free acid had the slowest absorption rate [1]. The tmax for dexketoprofen trometamol tablets is 0.25–0.75 hours, compared with 0.5–3 hours for the S-enantiomer after administration of racemic ketoprofen free acid [2].

pharmacokinetics formulation development bioavailability

Analgesic Efficacy: Dexketoprofen 25 mg Equivalent to Ketoprofen 50 mg with Faster Onset

In a double-blind, randomized, placebo-controlled trial of 210 patients with moderate to severe pain after mandibular third molar extraction, dexketoprofen trometamol 25 mg produced analgesic effect within 30 minutes of administration, which persisted for 6 hours. Ketoprofen 50 mg produced a similar level of analgesia but had a slower onset. These results demonstrate that dexketoprofen trometamol 25 mg is at least as effective as racemic ketoprofen 50 mg in the treatment of postsurgical dental pain [1].

analgesic efficacy postoperative pain dental pain

Comparative Analgesic Efficacy: Dexketoprofen vs. Diclofenac in Lower Limb Injury

In a prospective, double-blind, randomized controlled trial of 122 patients with acute lower limb injury, oral dexketoprofen trometamol 25 mg was compared with oral diclofenac sodium 50 mg. The differences in group mean pain scores between diclofenac and dexketoprofen at 15, 30, 45, and 60 minutes were 0.53 (95% CI -0.03 to 1.09), 0.70 (95% CI 0.16 to 1.24), 0.89 (95% CI 0.32 to 1.47), and 0.83 (95% CI 0.21 to 1.45), respectively [1]. Odds ratios for a decrease in pain score of at least 1 from baseline when given dexketoprofen rather than diclofenac at the same time points were 2.66, 3.52, 4.48, and 5.54, respectively [1].

acute musculoskeletal pain emergency medicine analgesic onset

Number Needed to Treat (NNT) for Dexketoprofen in Postoperative Pain: Meta-Analysis Evidence

A systematic review of 35 randomized clinical trials including 6,380 patients found dexketoprofen statistically superior to placebo in all 12 placebo-controlled trials. In postoperative pain, NNTs for at least 50% pain relief were: 12.5 mg dexketoprofen NNT = 3.5 (95% CI 2.7–4.9), 25 mg dexketoprofen NNT = 3.0 (95% CI 2.4–3.9), and 50 mg dexketoprofen NNT = 2.1 (95% CI 1.5–3.5) [1]. In 29 of 30 active comparator trials, dexketoprofen was at least equivalent in efficacy to comparator drugs [1].

NNT meta-analysis postoperative analgesia

Dexketoprofen vs. Ibuprofen in Long Bone Fracture Pain Management

In a 2024 prospective, randomized, double-blind study of 100 patients with long bone fractures in the emergency department, ibuprofen 800 mg demonstrated superior analgesic efficacy compared with dexketoprofen at 60 and 120 minutes. ΔVAS60 exhibited a significant difference (p = 0.027), as did ΔVAS120 (p < 0.001). ΔVAS%60 and ΔVAS%120 were also clinically and statistically significant (p = 0.017 and p < 0.001, respectively) [1].

emergency analgesia fracture pain NSAID comparison

Validated Research and Formulation Development Applications for Dexketoprofen CAS 22161-81-5


Chiral Purity Reference Standard for Enantiomeric Resolution and Quality Control

Procurement of high-purity dexketoprofen (≥98–99%) is essential as a chiral reference standard for analytical method development and quality control of ketoprofen-containing formulations. The absence of the R(-)-enantiomer in dexketoprofen [1] enables its use as a calibrator for quantifying enantiomeric impurities in racemic ketoprofen batches, supporting regulatory compliance and pharmacopoeial monograph adherence.

Development of Rapid-Onset Analgesic Formulations (Oral and Parenteral)

The trometamol salt of dexketoprofen is specifically indicated for formulation development targeting rapid onset of action (tmax 0.25–0.75 hours) [1]. This pharmacokinetic profile makes it the preferred active pharmaceutical ingredient (API) for acute pain products where pain relief within 30 minutes is a critical performance requirement, as demonstrated in postoperative dental pain trials [2].

Emergency Department and Acute Musculoskeletal Pain Research

For clinical research in emergency medicine and acute musculoskeletal injury, dexketoprofen trometamol 25 mg has demonstrated superior early analgesic onset compared to diclofenac sodium 50 mg in lower limb injury (odds ratio 2.66–5.54 for ≥1 point pain reduction at 15–60 minutes) [1]. This evidence supports its selection as an active comparator in trials evaluating rapid analgesia in acute care settings.

Postoperative Dental Pain Model for Analgesic Proof-of-Concept Studies

Dexketoprofen trometamol 25 mg is a validated positive control for the postoperative dental pain model (third molar extraction), with well-characterized efficacy (NNT 3.0 for ≥50% pain relief) [1] and a defined time-effect profile (analgesia within 30 minutes, persisting 6 hours) [2]. This established performance makes it suitable as an active comparator in proof-of-concept trials for novel analgesics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dexketoprofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.